molecular formula C20H21Br2N5O4S B2642627 Macitentan (n-butyl analogue) CAS No. 556797-16-1

Macitentan (n-butyl analogue)

Cat. No.: B2642627
CAS No.: 556797-16-1
M. Wt: 587.29
InChI Key: OZBDTKLWBSATSN-UHFFFAOYSA-N
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Description

Macitentan (n-butyl analogue) is a derivative of macitentan, an endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. This compound is designed to block the effects of endothelin-1, a potent vasoconstrictor, thereby reducing blood pressure in the pulmonary arteries .

Preparation Methods

The synthesis of macitentan (n-butyl analogue) involves several steps, starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine. The process includes the following key steps :

    Nucleophilic substitution: The initial step involves the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with an appropriate nucleophile to introduce the n-butyl group.

    Ether formation: The intermediate product undergoes ether formation with 2-(5-bromo-2-pyrimidinyl)oxyethanol.

    Sulfonamide formation: The final step involves the formation of a sulfonamide group by reacting the intermediate with a suitable sulfonamide reagent.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Macitentan (n-butyl analogue) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Macitentan (n-butyl analogue) has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of structural modifications on endothelin receptor antagonism.

    Biology: Researchers use this compound to investigate the role of endothelin-1 in various biological processes, including vasoconstriction and cell proliferation.

    Medicine: It is studied for its potential therapeutic effects in conditions like pulmonary arterial hypertension and idiopathic pulmonary fibrosis.

    Industry: The compound is used in the development of new pharmaceuticals targeting endothelin receptors

Mechanism of Action

Macitentan (n-butyl analogue) exerts its effects by binding to endothelin A and endothelin B receptors, blocking the signaling pathways activated by endothelin-1. This inhibition prevents the vasoconstrictive and proliferative effects of endothelin-1, leading to reduced blood pressure in the pulmonary arteries. The molecular targets involved include the G protein-coupled receptors and the downstream signaling pathways that regulate calcium levels and cell proliferation .

Comparison with Similar Compounds

Macitentan (n-butyl analogue) is compared with other endothelin receptor antagonists such as bosentan and ambrisentan. Unlike bosentan, macitentan has a lower risk of hepatotoxicity and a longer duration of action. Compared to ambrisentan, macitentan has a broader receptor binding profile, targeting both endothelin A and endothelin B receptors . Similar compounds include:

Properties

IUPAC Name

N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Br2N5O4S/c1-2-3-10-32(28,29)27-18-17(14-4-6-15(21)7-5-14)19(26-13-25-18)30-8-9-31-20-23-11-16(22)12-24-20/h4-7,11-13H,2-3,8-10H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBDTKLWBSATSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Br2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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